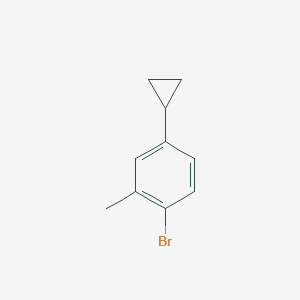

1-Bromo-4-cyclopropyl-2-methylbenzene

Descripción

1-Bromo-4-cyclopropyl-2-methylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom at position 1, a cyclopropyl group at position 4, and a methyl group at position 2. The compound has been historically used in organic synthesis, particularly as an intermediate in reactions leveraging the reactivity of the cyclopropyl group or bromine substituent .

Propiedades

IUPAC Name |

1-bromo-4-cyclopropyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVLPOZFAHGLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Overview

The most established method for preparing 1-Bromo-4-cyclopropyl-2-methylbenzene is the bromination of 4-cyclopropyl-2-methylbenzene via electrophilic aromatic substitution. In this reaction, bromine (Br₂) acts as the electrophile, and the aromatic ring serves as the nucleophile. Catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are employed to activate bromine and facilitate substitution at the desired position on the aromatic ring.

- Reaction conditions: Typically, the bromination is conducted at low to moderate temperatures (0–25°C) to minimize side reactions and over-bromination.

- Stoichiometry: Using 1.2 to 1.5 equivalents of bromine helps drive the reaction to completion while limiting dibrominated by-products.

- Catalysts: FeBr₃ or AlBr₃ serve as Lewis acid catalysts to generate the bromonium ion electrophile.

Reaction Monitoring and Optimization

- Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used to track reaction progress and detect side products.

- Time: Reaction times vary from 6 to 12 hours depending on scale and conditions.

- Yield optimization: Adjusting bromine equivalents, catalyst loading, and temperature can optimize yield and selectivity.

Industrial Scale Adaptations

- Continuous flow reactors: For large-scale production, continuous flow setups improve heat and mass transfer, enhancing reaction control and yield.

- Purification: Post-reaction purification often involves recrystallization or distillation to isolate the pure brominated product.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromine equivalents | 1.2–1.5 eq | To limit polybromination |

| Catalyst | FeBr₃ or AlBr₃ (catalytic amount) | Lewis acid catalyst |

| Temperature | 0–25°C | Lower temperatures reduce side reactions |

| Reaction time | 6–12 hours | Monitored by TLC or GC-MS |

| Solvent | Often dichloromethane or similar | Provides good solubility and control |

Introduction of the Cyclopropyl Group

While the bromination targets the aromatic ring, the cyclopropyl substituent is introduced beforehand or via specific cyclopropanation methods, depending on the synthetic route.

- Pre-functionalization: Starting from 4-cyclopropyl-2-methylbenzene ensures the cyclopropyl group is already present before bromination.

- Cyclopropanation methods: When needed, cyclopropyl groups can be installed via transition metal-catalyzed [2+1] cycloaddition reactions using diazo compounds and alkenes, often catalyzed by palladium or rhodium complexes.

Characterization Techniques Post-Synthesis

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows aromatic protons at δ 6.5–7.5 ppm, cyclopropyl protons at δ 0.5–1.5 ppm; ¹³C NMR confirms aromatic and cyclopropyl carbons.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak consistent with C₁₀H₁₁Br.

- Infrared Spectroscopy (IR): Characteristic C-Br stretch near 560 cm⁻¹ and aromatic C=C stretches between 1600–1450 cm⁻¹.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclopropyl group introduction | Pre-synthesized 4-cyclopropyl-2-methylbenzene or cyclopropanation via Pd-catalyzed [2+1] cycloaddition | Ensures cyclopropyl substituent on aromatic ring |

| Bromination | Br₂, FeBr₃ or AlBr₃ catalyst, 0–25°C, 6–12 h | Electrophilic aromatic substitution at 1-position |

| Purification | Recrystallization or distillation | High purity this compound |

| Monitoring | TLC, GC-MS | Reaction progress and side product control |

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-cyclopropyl-2-methylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Nucleophilic Substitution: NaOH or KOH, elevated temperatures.

Oxidation: KMnO₄ or CrO₃, acidic or basic conditions.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Intermediates

1-Bromo-4-cyclopropyl-2-methylbenzene serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for the introduction of various functional groups. This compound can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Reactions Involving this compound:

| Reaction Type | Example Reaction | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Reaction with NaOH | 4-Cyclopropyl-2-methylphenol |

| Cross-Coupling | Reaction with organometallic reagents | Biaryl compounds |

| Electrophilic Aromatic Substitution | Reaction with electrophiles (e.g., alkyl halides) | Alkylated derivatives |

Pharmaceutical Applications

The compound's structural features contribute to its potential biological activity. Research indicates that brominated aromatic compounds can exhibit antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various brominated compounds, including this compound. Results showed that this compound demonstrated significant activity against certain bacterial strains, suggesting its potential as a lead compound in drug development.

Material Science

Polymer Chemistry

In material science, this compound can be used as a monomer in the synthesis of polymers. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Example Applications:

| Application Area | Description |

|---|---|

| Coatings | Used in formulations for protective coatings |

| Composite Materials | Enhances mechanical properties of composites |

Agrochemical Development

The compound is also explored in the agrochemical sector for its potential use as a pesticide or herbicide. Brominated compounds have been noted for their effectiveness in controlling pests due to their unique reactivity.

Research Findings:

Studies have shown that derivatives of this compound exhibit herbicidal activity, making them candidates for further development into effective agricultural chemicals.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-cyclopropyl-2-methylbenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Comparación Con Compuestos Similares

Structural and Functional Analysis

Substituent Effects on Reactivity :

- The cyclopropyl group in this compound introduces ring strain, which can enhance reactivity in ring-opening or cycloaddition reactions. This contrasts with sterically bulky groups like tert-pentyl (in 1-bromo-4-(tert-pentyl)benzene), which hinder electrophilic substitution due to steric effects .

- Electron-donating vs. withdrawing groups : The methyl group (electron-donating) in the target compound may activate the benzene ring toward electrophilic substitution, whereas the trifluoromethyl group (electron-withdrawing) in 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene deactivates the ring, directing reactions to specific positions .

Positional Isomerism: The placement of substituents significantly impacts reactivity. This contrasts with the target compound, where bromine occupies position 1 .

Functional Group Diversity: Amino groups in 4-bromo-1,2-diaminobenzene enhance nucleophilicity, making the compound suitable for coupling reactions or dye synthesis . Isocyanate derivatives (e.g., 1-bromo-4-(cyclopropyl-isocyanato-methyl)-benzene) are reactive intermediates in polymer chemistry, a feature absent in the target compound .

Application-Specific Comparisons

- Pesticide Precursors : Compounds like bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate) from demonstrate the utility of brominated aromatics in agrochemicals. These esters are structurally distinct from the target compound but share bromine as a key functional group .

- Cross-Coupling Reactions : The tert-pentyl substituent in 1-bromo-4-(tert-pentyl)benzene enhances stability in Suzuki-Miyaura couplings, a reaction where the target compound’s cyclopropyl group might introduce competing reactivity .

Actividad Biológica

1-Bromo-4-cyclopropyl-2-methylbenzene, a halogenated aromatic compound, has garnered interest in scientific research due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group on a benzene ring. The unique combination of these substituents influences its reactivity and biological interactions.

Molecular Formula: C10H11Br

Molecular Weight: 213.1 g/mol

CAS Number: 1353854-72-4

The primary mechanism of action for this compound involves electrophilic aromatic substitution (EAS) reactions. The bromine atom serves as an electrophile, allowing for various nucleophilic substitutions. This property is crucial in its potential applications in drug development and synthesis of complex organic molecules.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential utility as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For instance, studies involving mouse hippocampal neuronal cells (HT-22) demonstrated varying degrees of cytotoxicity depending on concentration, with some derivatives showing significant viability reduction at higher doses .

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| This compound | HT-22 | 10 | 70 |

| Control | HT-22 | - | 100 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have shown effectiveness in reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, indicating a potential role in neuroinflammatory conditions .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study focused on the synthesis of various brominated derivatives, including this compound, assessed their biological activities against multiple targets such as GSK-3β and ROCK-1 kinases. The results indicated promising inhibitory effects at low micromolar concentrations .

- Comparative Analysis : In comparative studies with structurally similar compounds, this compound exhibited distinct biological profiles due to the presence of both cyclopropyl and bromine substituents. This uniqueness may enhance its interaction with biological targets compared to simpler analogs.

- Potential Drug Development : The compound's ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its exploration in drug design reflects ongoing efforts to identify new therapeutic agents for treating various diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-cyclopropyl-2-methylbenzene, and how can reaction yields be optimized?

- Methodology :

- Halogenation : Bromination of 4-cyclopropyl-2-methylbenzene using Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst under controlled temperature (0–25°C) .

- Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition using a transition metal catalyst (e.g., Pd) and diazo compounds .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust stoichiometry (1.2–1.5 eq Br₂) and reaction time (6–12 hrs) to minimize side products like di-brominated derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 0.5–1.5 ppm for cyclopropyl protons) and ¹³C NMR (δ 100–140 ppm for aromatic carbons; δ 5–15 ppm for cyclopropyl carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 225.03 (C₁₀H₁₁Br) .

- IR : Absorbance at ~560 cm⁻¹ (C-Br stretch) and 1600–1450 cm⁻¹ (aromatic C=C) .

Q. What safety protocols are essential for handling this compound?

- Critical Precautions :

- Storage : Inert atmosphere (N₂/Ar), away from ignition sources (H200 series codes) .

- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation (H300/H301 codes) .

- Spill Response : Neutralize with sodium bicarbonate and adsorb with vermiculite (P301/P303 codes) .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Electronic Effects : The cyclopropyl group acts as an electron donor via conjugation of its bent orbitals, activating the para position. Steric hindrance at the ortho position directs substitution to the meta or para sites .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via HPLC. Computational DFT modeling (e.g., Gaussian) predicts charge density distribution .

Q. How can contradictory stability data in acidic/basic media be resolved?

- Controlled Studies :

- Acidic Conditions : Reflux in HCl (1M) and monitor degradation via UV-Vis (λ = 254 nm). Degradation products (e.g., demethylation) identified via LC-MS .

- Basic Conditions : Stir in NaOH (1M) and track bromide release via ion chromatography. Stabilizers like antioxidants (BHT) may reduce decomposition .

Q. What computational approaches predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Strategies :

- DFT Calculations : Evaluate transition states for Pd-catalyzed coupling using software (e.g., ORCA). The cyclopropyl group’s strain energy (~27 kcal/mol) may slow oxidative addition .

- Ligand Screening : Test bulky ligands (SPhos, XPhos) to mitigate steric hindrance from the cyclopropyl group .

Q. How to achieve >98% purity, and which purification methods are optimal?

- Purification Workflow :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for brominated aromatics. Purity assessed via GC-FID .

- Recrystallization : Ethanol/water mixtures yield crystals with minimal impurities (melting point ~75–80°C) .

Q. What are the challenges in synthesizing derivatives for medicinal chemistry applications?

- Key Issues :

- Functionalization : Bromine’s leaving group ability allows SNAr reactions, but steric hindrance from the cyclopropyl group reduces nucleophile access. Microwave-assisted synthesis (120°C, 30 min) improves efficiency .

- Biological Activity : Derivatives tested as kinase inhibitors show reduced solubility; PEGylation or pro-drug strategies enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.